Cas no 35959-01-4 (1,4-dichloro-2-fluorobenzene)

1,4-dichloro-2-fluorobenzene structure
1,4-dichloro-2-fluorobenzene structure
Product Name:1,4-dichloro-2-fluorobenzene
Numero CAS:35959-01-4
MF:C32H48O5
MW:512.720530509949
CID:920850
PubChem ID:234102
Update Time:2025-04-19

1,4-dichloro-2-fluorobenzene Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,4-dichloro-2-fluorobenzene
    • (1R)-1-< (3aR,5R,6S,6aR)-tetrahydro-6-hydroxy-2,2-dimethylfuro< 2,3-d> -1,3-dioxol-5-yl> -1,2-ethanediol 6-acetate
    • 11-oxo acetyl ursolic acid
    • 11-oxo-3O-acetylursolic acid
    • 11-oxo-ursolic acid acetate
    • 3-acetyl-11-keto-ursolic acid
    • 3-O-Acetyl-1,2-O-isopropylidene-
    • 3-O-acetyl-11-oxoursolic acid
    • A-D-glucofuranose
    • AG-E-74493
    • CTK8F5163
    • (1S,2R,4AS,6AS,6BR,8AR,10S,12AS,12BR,14BS)-10-(ACETYLOXY)-1,2,6A,6B,9,9,12A-HEPTAMETHYL-13-OXO-1,2,3,4,4A,5,6,6A,6B,7,8,8A,9,10,11,12,12A,12B,13,14B-ICOSAHYDROPICENE-4A-CARBOXYLIC ACID
    • PD181222
    • BDBM50307109
    • HY-N12161
    • 2JV36G5X6D
    • DTXSID80957366
    • (3beta)-3-(Acetyloxy)-11-oxours-12-en-28-oic acid
    • CHEBI:192396
    • Urs-12-en-28-oic acid, 3beta-hydroxy-11-oxo-, acetate
    • NSC-33403
    • AKOS016036264
    • Urs-12-en-28-oic acid, 3-(acetyloxy)-11-oxo-, (3beta)-
    • CHEMBL601891
    • 35959-01-4
    • 11-OXOURSOLIC ACID ACETATE
    • CS-0892617
    • (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,5,6,6a,7,8,8a,10,11,12,14b-tetradecahydropicene-4a-carboxylic acid
    • 3-(Acetyloxy)-11-oxours-12-en-28-oic acid
    • NSC33403
    • (1S,2R,4aS,6aS,6aS,6bR,8aS,10S,12aS,14bR)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,5,6,6a,7,8,8a,10,11,12,14b-tetradecahydropicene-4a-carboxylic acid
    • DA-59468
    • Inchi: 1S/C32H48O5/c1-18-9-14-32(27(35)36)16-15-30(7)21(25(32)19(18)2)17-22(34)26-29(6)12-11-24(37-20(3)33)28(4,5)23(29)10-13-31(26,30)8/h17-19,23-26H,9-16H2,1-8H3,(H,35,36)/t18-,19+,23+,24+,25+,26-,29+,30-,31-,32+/m1/s1
    • Chiave InChI: XDHCWTUZCOFKRH-CIKBGXLUSA-N
    • Sorrisi: O(C(C)=O)[C@H]1CC[C@@]2(C)[C@H](C1(C)C)CC[C@@]1(C)[C@]3(C)CC[C@@]4(C(=O)O)CC[C@@H](C)[C@H](C)[C@H]4C3=CC([C@@H]12)=O

Proprietà calcolate

  • Massa esatta: 163.95969
  • Massa monoisotopica: 512.35017463g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 3
  • Complessità: 1060
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.9
  • Superficie polare topologica: 80.7Ų

Proprietà sperimentali

  • PSA: 0
  • LogP: 6.83930
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.